ETHYL 2-CYANO-2-{1-[(Z)-2-ETHOXY-2-OXOETHYLIDENE]-6,10-DIMETHOXY-3,3-DIMETHYL-2-AZASPIRO[4.5]DECA-6,9-DIEN-8-YLIDEN}ACETATE
Overview
Description
Ethyl cyano[1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[45]deca-6,9-dien-8-ylidene]acetate is a complex organic compound with the molecular formula C22H28N2O6 This compound is characterized by its unique spirocyclic structure, which includes multiple functional groups such as cyano, ethoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-CYANO-2-{1-[(Z)-2-ETHOXY-2-OXOETHYLIDENE]-6,10-DIMETHOXY-3,3-DIMETHYL-2-AZASPIRO[4.5]DECA-6,9-DIEN-8-YLIDEN}ACETATE typically involves multi-step organic reactions. One common approach is the condensation of a suitable spirocyclic ketone with ethyl cyanoacetate under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through nucleophilic addition and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, precise temperature control, and advanced purification techniques such as column chromatography or recrystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyano[1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or reduce carbonyl groups to alcohols.
Substitution: The methoxy and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Ethyl cyano[1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-CYANO-2-{1-[(Z)-2-ETHOXY-2-OXOETHYLIDENE]-6,10-DIMETHOXY-3,3-DIMETHYL-2-AZASPIRO[4.5]DECA-6,9-DIEN-8-YLIDEN}ACETATE involves its interaction with specific molecular targets. The cyano and carbonyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler analog with similar reactivity but lacking the spirocyclic structure.
Dimethoxyacetophenone: Shares methoxy groups but differs in overall structure and reactivity.
Spirocyclic ketones: Compounds with similar spirocyclic frameworks but different functional groups.
Uniqueness
Ethyl cyano[1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate is unique due to its combination of a spirocyclic core with multiple functional groups, providing a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
ethyl 2-cyano-2-[(1Z)-1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-7-29-19(25)11-16-22(13-21(3,4)24-16)17(27-5)9-14(10-18(22)28-6)15(12-23)20(26)30-8-2/h9-11,24H,7-8,13H2,1-6H3/b15-14?,16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHDXBAXOHWDIO-UFMHNAQBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2(CC(N1)(C)C)C(=CC(=C(C#N)C(=O)OCC)C=C2OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/C2(CC(N1)(C)C)C(=CC(=C(C#N)C(=O)OCC)C=C2OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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